2,4,4'-Trichlorobenzophenone
CAS No.: 33146-57-5
Cat. No.: VC3897745
Molecular Formula: C13H7Cl3O
Molecular Weight: 285.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33146-57-5 |
---|---|
Molecular Formula | C13H7Cl3O |
Molecular Weight | 285.5 g/mol |
IUPAC Name | (4-chlorophenyl)-(2,4-dichlorophenyl)methanone |
Standard InChI | InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H |
Standard InChI Key | CRMBMVSEYHSLBN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,4,4'-Trichlorobenzophenone (C₁₃H₇Cl₃O) is a halogenated benzophenone derivative with a molecular weight of 285.55 g/mol . Its structure consists of two phenyl rings connected by a ketone group, with chlorine substituents at the 2- and 4-positions on one ring and a single chlorine at the 4'-position on the opposing ring . This configuration confers distinct electronic and steric properties, influencing its reactivity and solubility.
Key Physicochemical Properties:
The absence of reported melting and boiling points in available literature underscores gaps in foundational data, necessitating further experimental characterization .
Synthesis and Manufacturing
The synthesis of 2,4,4'-Trichlorobenzophenone typically involves Friedel-Crafts acylation, leveraging chlorinated aromatic precursors. A patented method (CN103613491A) outlines a scalable route using m-dichlorobenzene and chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst .
Reaction Scheme:
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Acylation: m-Dichlorobenzene (450–550 parts) and AlCl₃ (600–750 parts) are heated to 58–62°C. Chloroacetyl chloride (380–420 parts) is added dropwise over 2–4 hours.
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Thermal Reaction: The mixture is heated to 80–100°C for 2–3 hours to complete the acylation.
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Hydrolysis: The crude product is hydrolyzed with dilute hydrochloric acid (1,800–2,200 parts) at ≤90°C, followed by phase separation.
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Purification: The organic layer is washed to pH 4–6, distilled under vacuum, and recrystallized to yield 95% pure product .
This method emphasizes cost-effectiveness and environmental sustainability by minimizing waste and utilizing readily available precursors .
Industrial Applications
Pharmaceutical and Agrochemical Intermediates
Toxicological and Ecological Considerations
Environmental Impact
Chlorinated benzophenones are persistent organic pollutants (POPs) with bioaccumulation potential. A study on 4-MBC (a related UV filter) demonstrated acute toxicity to Chlorella vulgaris (96 h-EC₅₀ = 0.16874 mg/L) . Although 2,4,4'-Trichlorobenzophenone’s ecological effects are unstudied, its structural similarity suggests potential risks to aquatic ecosystems.
Future Research Directions
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